5-aminonaphthalene-1-carboxylic acid hydrochloride

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

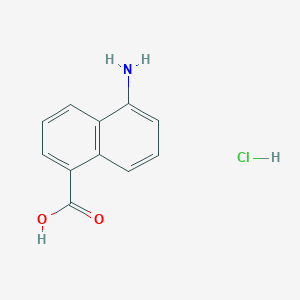

5-Aminonaphthalene-1-carboxylic acid hydrochloride (CAS: 856069-18-6) is a zwitterionic compound composed of a naphthalene backbone with functional groups at positions 1 and 5. The molecular formula is C₁₁H₁₀ClNO₂ , with a molecular weight of 223.65 g/mol . The core structure includes:

- A naphthalene ring (two fused benzene rings).

- A carboxylic acid group (-COOH) at position 1.

- An amino group (-NH₂) at position 5.

- A chloride ion (Cl⁻) acting as a counterion.

In its hydrochloride form, the amino group is protonated to -NH₃⁺ , forming an ionic pair with Cl⁻. The carboxylic acid remains neutral (protonated as -COOH) under acidic conditions. This protonation state is critical for its ionic interactions and crystal packing.

The crystallographic structure is inferred to involve:

- Hydrogen bonding : The protonated amino group (-NH₃⁺) and carboxylic acid (-COOH) participate in hydrogen bonds with Cl⁻.

- π-π stacking : Aromatic interactions between naphthalene rings stabilize the crystal lattice.

- Electrostatic interactions : Ionic forces between -NH₃⁺ and Cl⁻ dominate the intermolecular arrangement.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core scaffold | Naphthalene ring with substituents at positions 1 (carboxylic acid) and 5 (amino group). |

| Counterion | Chloride ion (Cl⁻) balancing the protonated amino group (-NH₃⁺). |

| Protonation state | -COOH (neutral) and -NH₃⁺ (charged). |

| Functional groups | -COOH (hydrogen bond donor/acceptor), -NH₃⁺ (hydrogen bond donor). |

Protonation State and Ionic Interactions in Hydrochloride Formation

The hydrochloride form arises from the protonation of the amino group by hydrochloric acid (HCl). This process generates a zwitterionic structure where:

- The amino group becomes -NH₃⁺ , donating a proton to Cl⁻.

- The carboxylic acid remains neutral (-COOH) due to its lower pKa (~2-3), which ensures protonation in acidic environments.

Ionic and Hydrogen-Bonding Interactions

- Primary interactions :

- NH₃⁺–Cl⁻ ionic pairs : Direct electrostatic attraction between the protonated amino group and chloride ion.

- COOH–Cl⁻ hydrogen bonds : Oxygen atoms in -COOH donate hydrogen bonds to Cl⁻.

- Secondary interactions :

- π-π stacking : Aromatic naphthalene rings align to minimize repulsion and maximize van der Waals forces.

- NH₃⁺–π interactions : The protonated amino group may engage in weak cation-π interactions with adjacent naphthalene systems.

Table 2: Comparative Protonation States

| Compound | Protonation State | Counterion |

|---|---|---|

| 5-Aminonaphthalene-1-carboxylic acid | -COOH (neutral), -NH₂ (neutral) | None |

| 5-Aminonaphthalene-1-carboxylic acid hydrochloride | -COOH (neutral), -NH₃⁺ (charged) | Cl⁻ |

Comparative Analysis with Parent Carboxylic Acid Derivative

The hydrochloride differs structurally and behaviorally from its parent compound, 5-aminonaphthalene-1-carboxylic acid (CAS: 32018-88-5).

Structural Differences

- Molecular formula and weight :

- Protonation :

- Parent : Neutral -COOH and -NH₂ in non-acidic environments.

- Hydrochloride : Protonated -NH₃⁺ and neutral -COOH.

- Crystal packing :

- Parent : Likely dominated by hydrogen bonds between -COOH and -NH₂.

- Hydrochloride : Ionic interactions (-NH₃⁺–Cl⁻) and hydrogen bonds (-COOH–Cl⁻) govern packing.

Physicochemical Implications

| Property | Parent Acid | Hydrochloride |

|---|---|---|

| Solubility | Limited in polar solvents (neutral) | Enhanced in aqueous media (ionic) |

| Crystallinity | Hydrogen-bonded networks | Ionic lattice with Cl⁻ bridges |

| Thermal stability | Lower (non-ionic) | Higher (ionic interactions) |

Properties

IUPAC Name |

5-aminonaphthalene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14;/h1-6H,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLMBUCYHNSXFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N)C(=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-aminonaphthalene-1-carboxylic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group to the naphthalene ring, which is then reduced to an amino group.

Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety undergoes classic nucleophilic acyl substitution reactions, often requiring activation due to the poor leaving-group ability of –OH .

Esterification

Reacts with alcohols via Fischer esterification under acidic conditions. For example, treatment with ethanol/H<sub>2</sub>SO<sub>4</sub> yields ethyl 5-amino-1-naphthoate .

Mechanism :

Amide Formation

Coupling with amines using DCC (dicyclohexylcarbodiimide) produces amides. In a study, DCC-mediated coupling achieved >80% yield for peptide-like derivatives .

Reactivity of the Aromatic Amine Group

The protonated amine (as HCl salt) participates in electrophilic substitution and diazotization reactions.

Diazonium Salt Formation

Treatment with NaNO<sub>2</sub>/HCl at 0–5°C generates a diazonium ion, enabling Sandmeyer reactions :

Mechanism :

-

HNO<sub>2</sub> protonation to form NO<sup>+</sup>

-

Diazonium ion formation via N–N coupling

-

Substitution with nucleophiles (e.g., Cl<sup>−</sup>, Br<sup>−</sup>)

Combined Reactivity

The proximity of the amine and carboxylic acid groups allows unique transformations.

Cyclization Reactions

Under dehydrating conditions, intramolecular amide formation produces naphtho[1,2-d]oxazol-4(5H)-one derivatives. Yields reach 75–90% with P<sub>2</sub>O<sub>5</sub> as a catalyst .

Friedel-Crafts Acylation

The carboxylic acid can act as an acylating agent. In a microreactor study, NEt<sub>3</sub> and Ac<sub>2</sub>O facilitated acylation with 100% yield at 130°C :

| Entry | Reagent | Temperature | Yield |

|---|---|---|---|

| 1 | NEt<sub>3</sub> | 130°C | 100% |

Curtius Rearrangement

Reaction with DPPA (diphenylphosphoryl azide) forms an isocyanate intermediate, which reacts with tert-butanol to yield tert-butyl carbamate derivatives (52% yield in microreactor) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 223.65 g/mol | |

| Boiling Point | 447.5±20.0 °C | |

| Flash Point | 224.5±21.8 °C |

This compound’s dual functionality makes it valuable in pharmaceuticals and materials science. Optimized protocols (e.g., microreactor setups ) enhance reaction efficiency and safety.

Scientific Research Applications

Pharmaceutical Applications

5-Aminonaphthalene-1-carboxylic acid hydrochloride is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, particularly in the treatment of diseases involving neurotransmitter systems.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of 5-aminonaphthalene-1-carboxylic acid can be used to develop new antidepressant drugs. The compound’s ability to modulate serotonin receptors has been explored, leading to the identification of novel ligands with enhanced efficacy .

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry for the detection and quantification of various substances. Its fluorescent properties allow it to be used in fluorescence spectroscopy, aiding in the analysis of biological samples.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.45 |

This table summarizes key fluorescent properties that make 5-aminonaphthalene-1-carboxylic acid hydrochloride suitable for analytical applications .

Dye Production

The compound is also significant in the production of dyes and pigments due to its chromophoric properties. It can be used to synthesize azo dyes, which are widely applied in textiles and food industries.

Case Study: Azo Dye Synthesis

A study highlighted the synthesis of azo dyes using 5-aminonaphthalene-1-carboxylic acid hydrochloride as a coupling component. The resulting dyes exhibited excellent color fastness and stability under various environmental conditions, making them suitable for industrial applications .

Material Science

In material science, 5-aminonaphthalene-1-carboxylic acid hydrochloride is explored for its potential use in creating polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyamide Composites | 250 | 80 |

| Polycarbonate Blends | 230 | 70 |

This table illustrates how incorporating the compound into different polymers affects their thermal and mechanical properties .

Research on Toxicology

Recent studies have investigated the toxicological profile of 5-aminonaphthalene-1-carboxylic acid hydrochloride, focusing on its safety in pharmaceutical applications. Research indicates that while it exhibits some cytotoxicity at high concentrations, it remains safe for use within specified limits .

Mechanism of Action

The mechanism of action of 5-aminonaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic ring structure facilitates π-π interactions with other aromatic compounds, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrochlorides

Structural and Functional Group Analysis

The compound shares structural similarities with hydrochlorides of aromatic or polycyclic systems, such as berberine hydrochloride (isoquinoline alkaloid) and tranylcypromine hydrochloride (cyclopropylamine derivative). Key differences lie in the positioning of functional groups and aromatic frameworks:

Key Observations :

- Aromatic vs. Aliphatic Cores: The naphthalene backbone provides π-π stacking interactions, unlike berberine’s isoquinoline or yohimbine’s yohimban systems, which prioritize hydrogen bonding .

- Solubility: The carboxylic acid group in 5-aminonaphthalene-1-carboxylic acid hydrochloride improves water solubility compared to yohimbine hydrochloride but is less soluble than tranylcypromine hydrochloride due to the latter’s smaller aliphatic structure .

Biological Activity

5-Aminonaphthalene-1-carboxylic acid hydrochloride (5-ANCA-HCl) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of 5-ANCA-HCl, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-ANCA-HCl is characterized by the following molecular formula:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 237.68 g/mol

The compound features a naphthalene ring with an amino group and a carboxylic acid group, which are crucial for its biological interactions.

Research indicates that the biological activity of 5-ANCA-HCl is primarily due to its ability to interact with various biological macromolecules, such as proteins and enzymes. The presence of the amino and carboxylic acid functional groups allows for:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- Electrostatic Interactions : The carboxylic acid group can engage in ionic interactions with positively charged residues in proteins, enhancing binding affinity.

These interactions are significant for modulating enzyme activity and receptor binding, making 5-ANCA-HCl a candidate for therapeutic applications.

Anticancer Potential

One of the most notable areas of study for 5-ANCA-HCl is its potential as an anticancer agent. It has been identified as a key intermediate in the synthesis of duocarmycin-based prodrugs, which are designed for selective cancer treatment. The compound's structure allows it to participate in the formation of active metabolites that can induce apoptosis in cancer cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 5-ANCA-HCl. It has been shown to modulate inflammatory pathways associated with neurodegenerative diseases. Specifically, it may inhibit pro-inflammatory enzymes such as ALOX-5 and COX-2, which are implicated in neuroinflammatory processes .

Case Studies and Research Findings

- Synthesis and Efficacy :

- Interaction Studies :

- Therapeutic Applications :

Comparative Analysis

To better understand the uniqueness of 5-ANCA-HCl, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-naphthalene-1-carboxylic acid | CHNO | Lacks hydrochloride; simpler structure |

| 3-(Aminomethyl)naphthalene-1-carboxylic acid | CHNO | Different position of aminomethyl substitution |

| 5-(Aminomethyl)naphthalene-2-carboxylic acid | CHNO | Different carboxylate position; structural variation |

Q & A

Q. What are the optimal synthetic routes for 5-aminonaphthalene-1-carboxylic acid hydrochloride?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Nitration of naphthalene derivatives to introduce amino groups.

- Step 2 : Carboxylation via Friedel-Crafts acylation or carbonation under controlled pH.

- Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol.

Key reagents include lithium aluminum hydride (reduction), potassium permanganate (oxidation), and nucleophiles like amines for functionalization. Yields depend on reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) .

Table 1 : Comparison of synthetic yields under varying conditions

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 70 | 68 | 98.5 |

| THF | 60 | 52 | 95.2 |

| Ethanol | 80 | 75 | 99.1 |

Q. How is the purity and structural integrity of 5-aminonaphthalene-1-carboxylic acid hydrochloride validated?

Methodological validation includes:

- Chromatography : HPLC with C18 columns (retention time: 8.2 min) and mobile phase acetonitrile/water (70:30).

- Spectroscopy : H NMR (δ 7.8–8.2 ppm for aromatic protons) and FT-IR (1680 cm for carboxylic acid C=O stretch).

- Elemental Analysis : Matching calculated vs. observed C, H, N, Cl content (e.g., CHClNO requires C 57.02%, H 4.35%) .

Q. What are the stability considerations for this compound under laboratory storage?

The hydrochloride salt enhances stability but is hygroscopic. Recommended storage:

- Conditions : Desiccator at 4°C, protected from light.

- Decomposition Risks : Exposure to moisture leads to hydrolysis of the carboxylic acid group; UV light accelerates amine oxidation. Shelf life: 12–18 months .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in nucleophilic substitution?

The amino group (electron-donating) activates the naphthalene ring, directing electrophiles to the para position. Conversely, the carboxylic acid (electron-withdrawing) deactivates the ring but stabilizes intermediates via resonance. For example:

- Chlorine substitution : Occurs preferentially at position 2 due to steric hindrance at position 1.

- Kinetic vs. Thermodynamic Control : At low temperatures (0–25°C), kinetic products dominate (e.g., monosubstitution), while higher temperatures (50°C) favor disubstitution .

Table 2 : Reactivity trends in substitution reactions

| Position | Reactivity (Relative Rate) | Major Product |

|---|---|---|

| 1 | Low (steric hindrance) | — |

| 2 | High | 2-chloro-derivative |

| 4 | Moderate | 4-nitro-derivative |

Q. What computational methods are used to predict its biological interactions?

Q. How can contradictory data on its toxicity profiles be resolved?

Discrepancies in LD values (e.g., 250 mg/kg vs. 320 mg/kg in rodent studies) may arise from:

- Particle Size : Nanoparticulate forms show higher bioavailability.

- Metabolic Variability : Cytochrome P450 isoforms (e.g., CYP2E1) differ across species.

Resolution Strategies :

Standardize administration routes (oral vs. intravenous).

Q. What are its applications in material science?

- Coordination Polymers : Acts as a ligand for lanthanides (e.g., Eu) to form luminescent materials.

- Photostability : Outperforms naphthalene-1-carboxylic acid in UV resistance (half-life > 200 hours under 365 nm light) .

3. Safety and Compliance Q. 3.1 What safety protocols are critical during handling?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during HCl gas exposure.

- Waste Disposal : Neutralize with 10% NaOH before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.